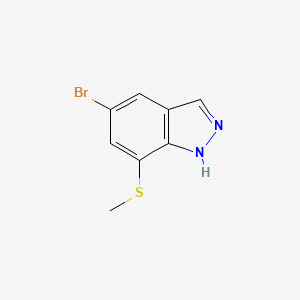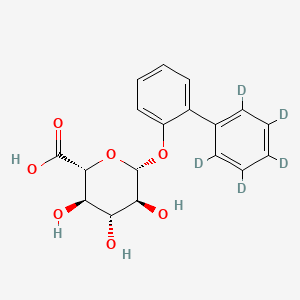
o-Phenylphenol-d5 Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Phenylphenol-d5 Glucuronide is a deuterated analog of o-Phenylphenol Glucuronide. It is a metabolite of 2-Phenylphenol, which is an agricultural fungicide. This compound is used as an analytical standard in various scientific studies .
Vorbereitungsmethoden
The synthesis of o-Phenylphenol-d5 Glucuronide involves the glucuronidation of o-Phenylphenol. The process typically includes the use of deuterium labeling to produce the deuterated analog. The synthetic route involves the protection of the hydroxyl group of o-Phenylphenol, followed by glucuronidation using glucuronic acid derivatives. The final step involves deprotection to yield the desired glucuronide .
Analyse Chemischer Reaktionen
o-Phenylphenol-d5 Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
o-Phenylphenol-d5 Glucuronide is used in various scientific research applications, including:
Chemistry: It is used as an analytical standard for the quantification of o-Phenylphenol metabolites.
Biology: It is used in studies related to the metabolism and elimination of phenolic compounds.
Medicine: It is used in pharmacokinetic studies to understand the metabolism of drugs containing phenolic groups.
Industry: It is used in the development of new agricultural fungicides and preservatives
Wirkmechanismus
The mechanism of action of o-Phenylphenol-d5 Glucuronide involves its metabolism in the liver, where it undergoes glucuronidation. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the phenolic group of o-Phenylphenol. The resulting glucuronide is more water-soluble and is excreted in the urine .
Vergleich Mit ähnlichen Verbindungen
o-Phenylphenol-d5 Glucuronide is similar to other glucuronide metabolites of phenolic compounds, such as triclosan-O-glucuronide and 2-phenylphenol-O-glucuronide. its deuterated nature makes it unique and useful as an internal standard in analytical studies. Other similar compounds include:
- Triclosan-O-glucuronide
- 2-Phenylphenol-O-glucuronide
- Morphine-6-glucuronide .
Eigenschaften
Molekularformel |
C18H18O7 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[2-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m1/s1/i1D,2D,3D,6D,7D |
InChI-Schlüssel |
AKSKFIDXFDAABG-AMTNVPBCSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


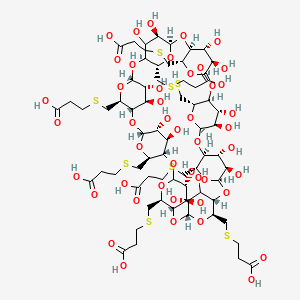

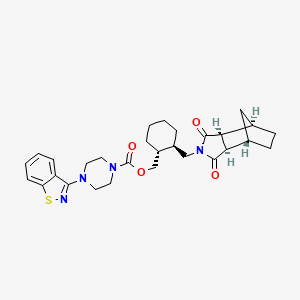
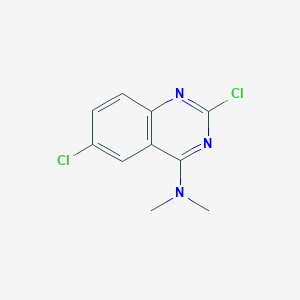
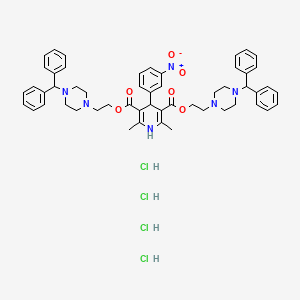
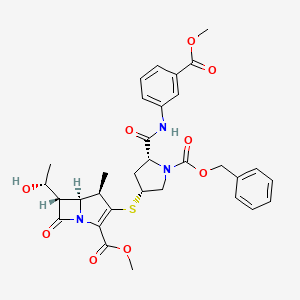

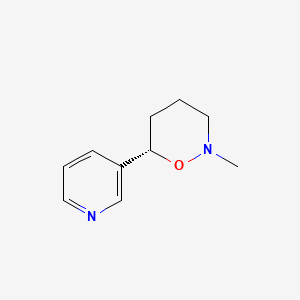
![1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B13843777.png)
![Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate](/img/structure/B13843781.png)
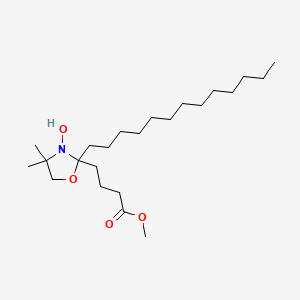
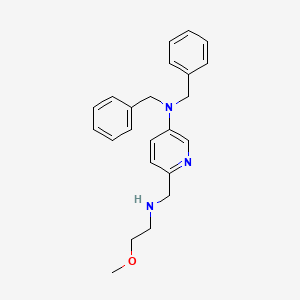
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
